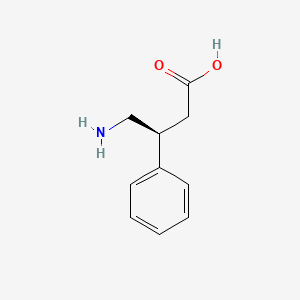

(S)-4-Amino-3-phenylbutanoic acid

Descripción general

Descripción

(S)-4-Amino-3-phenylbutanoic acid is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound's structure includes an amino group and a phenyl group, making it a functionalized amino acid that can participate in a variety of chemical reactions and form part of complex molecules.

Synthesis Analysis

The synthesis of related compounds such as (S)-3-aminobutanoic acid has been reported to involve an enantioselective chemoenzymatic process. This process includes an aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation steps, leading to high enantiomeric excess and avoiding the need for column chromatography . Similarly, asymmetric synthesis methods have been developed for (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, demonstrating practicality for large-scale synthesis . These methods could potentially be adapted for the synthesis of (S)-4-Amino-3-phenylbutanoic acid.

Molecular Structure Analysis

The molecular structure of (S)-4-Amino-3-phenylbutanoic acid has been studied using experimental and theoretical approaches. Quantum chemical computations and molecular docking have been employed to analyze the molecular structure and vibrational spectra of the compound. Theoretical UV-visible range and HOMO-LUMO energy gap calculations provide insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of beta-amino acids, which are structurally similar to (S)-4-Amino-3-phenylbutanoic acid, has been explored through the synthesis of compounds containing an aziridine heterocycle . Additionally, the synthesis of (2SR, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a peptide bond isostere, has been achieved through hydroxylation reactions . These studies suggest that (S)-4-Amino-3-phenylbutanoic acid could also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-Amino-3-phenylbutanoic acid can be inferred from related compounds. For instance, the crystal structure of a derivative of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has been determined by X-ray crystallography, providing information on stereochemistry . The non-linear optical properties of 4-amino-3-phenylbutanoic acid have been computed, indicating potential applications in materials science . The environmental impact of the synthesis process for related compounds has also been assessed, highlighting the importance of green chemistry principles in the development of synthetic routes .

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various proteins and enzymes within the body . For instance, salicylic acid, a primary metabolite of aspirin, has been shown to bind to the human high mobility group box 1 (HMGB1), a protein involved in many cellular processes such as inflammation and cell differentiation .

Mode of Action

For example, salicylic acid binds to HMGB1, inhibiting its pro-inflammatory activities .

Biochemical Pathways

For instance, salicylic acid has been found to inhibit the synthesis of folic acid, a crucial component in DNA synthesis and repair .

Pharmacokinetics

It is known that the adme properties of a compound significantly impact its bioavailability and overall effectiveness . For instance, compounds with a molecular weight less than 500 Da, log P less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors generally have good oral bioavailability .

Result of Action

For example, salicylic acid has been found to suppress the chemoattractant activity of HMGB1 and inhibit the expression of pro-inflammatory cytokine genes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental chemicals can affect how a compound interacts with its targets and its overall effectiveness . .

Propiedades

IUPAC Name |

(3S)-4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350669 | |

| Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-3-phenylbutanoic acid | |

CAS RN |

62596-63-8 | |

| Record name | 4-Amino-3-phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89O32FJ0DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

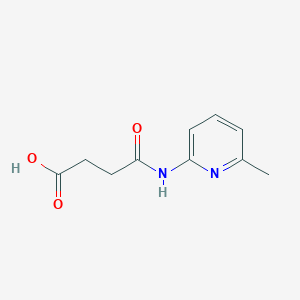

Q & A

Q1: What is significant about the synthesis method described in the paper?

A1: The paper details a novel method for synthesizing tritium-labeled (S)-β-phenylGABA (). This method uses catalytic hydrogenation with tritium gas and palladium on charcoal, starting from an unsaturated intermediate. The significance lies in the ability to produce both [3H]R- and [3H]S-diastereoisomers, which are then separated using HPLC. This facilitates further research into the individual isomers and their specific biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

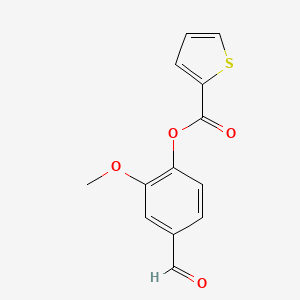

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

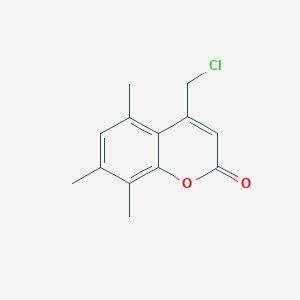

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)